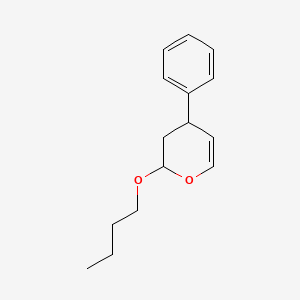

2H-Pyran, 2-butoxy-3,4-dihydro-4-phenyl-

Description

2H-Pyran derivatives are six-membered oxygen-containing heterocycles with diverse applications in medicinal chemistry and materials science. The compound 2H-Pyran, 2-butoxy-3,4-dihydro-4-phenyl- features a 2H-pyran core with a butoxy group at position 2, a phenyl substituent at position 4, and partial saturation at the 3,4-positions (dihydro structure). This configuration imparts unique steric and electronic properties, influencing reactivity, solubility, and stability. The butoxy group enhances lipophilicity, while the phenyl ring contributes to π-π interactions, making the compound relevant in ligand design and catalysis .

Properties

CAS No. |

324-00-5 |

|---|---|

Molecular Formula |

C15H20O2 |

Molecular Weight |

232.32 g/mol |

IUPAC Name |

2-butoxy-4-phenyl-3,4-dihydro-2H-pyran |

InChI |

InChI=1S/C15H20O2/c1-2-3-10-16-15-12-14(9-11-17-15)13-7-5-4-6-8-13/h4-9,11,14-15H,2-3,10,12H2,1H3 |

InChI Key |

BAMXSUOLVYQHGY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1CC(C=CO1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butoxy-3,4-dihydro-4-phenyl-2H-pyran can be synthesized through the reaction of cinnamaldehyde (CAS number 14371-10-9) with vinyl n-butyl ether (CAS number 111-34-2). The reaction typically involves the use of a catalyst and specific reaction conditions to facilitate the formation of the pyran ring .

Industrial Production Methods

Industrial production of 2-butoxy-3,4-dihydro-4-phenyl-2H-pyran may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include controlling temperature, pressure, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-3,4-dihydro-4-phenyl-2H-pyran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The butoxy or phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyran derivatives .

Scientific Research Applications

2-Butoxy-3,4-dihydro-4-phenyl-2H-pyran has several scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of other heterocyclic compounds.

Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-butoxy-3,4-dihydro-4-phenyl-2H-pyran exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pyran ring structure allows it to participate in various biochemical pathways, potentially affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs include:

*Calculated based on formula C15H20O2.

Reactivity and Stability

- Oxidative Cleavage: The target compound undergoes C–C bond cleavage at the butoxy-pyran junction under allylic oxidation conditions (e.g., with TBHP), yielding minor cleavage products (14% yield) .

- Hydrogen Bonding: Unlike 14b (hydroxyl group), the target compound lacks hydrogen bond donors, reducing solubility in polar solvents like water or i-propanol .

- Thermal Stability : The propynyloxy analog exhibits higher volatility (lower boiling point) compared to the target compound, which is stabilized by the bulky phenyl group.

Critical Research Findings

Lipophilicity Trends : The phenyl and butoxy groups synergistically increase logP (~3.8) compared to methyl/isobutyl analogs (logP 2.4–3.1), impacting membrane permeability in biological systems .

Solubility Limitations : The absence of polar functional groups in the target compound limits aqueous solubility, necessitating organic solvents for reactions—a drawback addressed in hydroxyl-containing derivatives like 14b .

Biological Activity

2H-Pyran, 2-butoxy-3,4-dihydro-4-phenyl- is a compound that belongs to the class of pyran derivatives, which are recognized for their diverse biological activities. This article delves into the biological properties of this compound, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The structure of 2H-Pyran, 2-butoxy-3,4-dihydro-4-phenyl- features a pyran ring with a butoxy group and a phenyl substituent. This unique arrangement contributes to its chemical stability and reactivity. The molecular formula of this compound is CHO, indicating the presence of both carbon and oxygen functionalities that are crucial for its biological interactions.

Biological Activities

Research has highlighted several significant biological activities associated with 2H-Pyran derivatives:

- Antitumor Activity : Studies suggest that compounds within the pyran class exhibit antitumor properties. For instance, derivatives have been shown to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : The compound has demonstrated efficacy against various microbial strains. Its structural features allow it to interact with microbial cell membranes, disrupting their integrity and function .

- Neuroprotective Effects : Some studies indicate that 2H-Pyran derivatives may offer neuroprotective benefits by modulating signaling pathways involved in neurodegenerative diseases . These effects are particularly relevant in the context of Alzheimer's disease (AD), where certain pyran compounds have been found to enhance cognitive function in preclinical models.

The mechanisms through which 2H-Pyran, 2-butoxy-3,4-dihydro-4-phenyl- exerts its biological effects are multifaceted:

- Cell Signaling Modulation : The compound interacts with key signaling pathways that regulate cell survival and apoptosis. For example, it may influence pathways such as ERK and PKA, which are critical for neuronal health .

- Enzyme Inhibition : Certain derivatives have been found to inhibit enzymes linked to disease processes, such as cholinesterase inhibitors for Alzheimer's treatment . This inhibition can lead to increased levels of neurotransmitters like acetylcholine.

- Antioxidant Activity : Pyran derivatives often exhibit antioxidant properties, which help mitigate oxidative stress—a contributing factor in various diseases, including cancer and neurodegeneration .

Antitumor Activity Case Study

A study evaluating the antitumor efficacy of pyran derivatives demonstrated that treatment with 2H-Pyran compounds led to significant reductions in tumor size in xenograft models. The study reported an IC50 value indicating effective inhibition of cancer cell lines by inducing apoptosis through the activation of caspases .

Neuroprotective Effects Case Study

In a model of Alzheimer's disease, administration of a pyran derivative showed improvements in memory retention and cognitive function. The compound was found to reduce amyloid-beta levels and enhance synaptic plasticity markers .

Comparative Analysis with Related Compounds

To understand the unique properties of 2H-Pyran, 2-butoxy-3,4-dihydro-4-phenyl-, a comparison with other structurally similar compounds is useful:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2H-Pyran, 3-methyl | Increased lipophilicity | Enhanced bioavailability |

| 3-Hydroxy-4-phenyl-2H-pyran | Antimicrobial | Hydroxyl group enhances solubility |

| 5-Alkyl-6-methyl-2H-pyran | Variable reactivity | Alkyl chain length affects activity |

This table illustrates how variations in structure can significantly influence the biological activity of pyran derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.